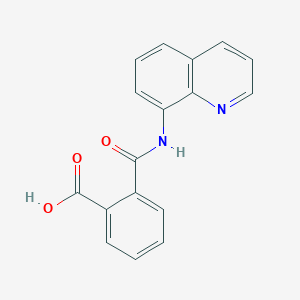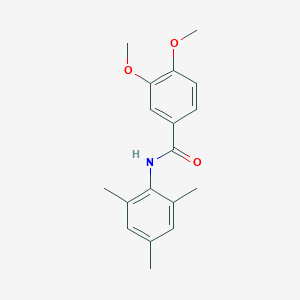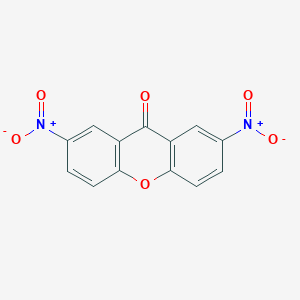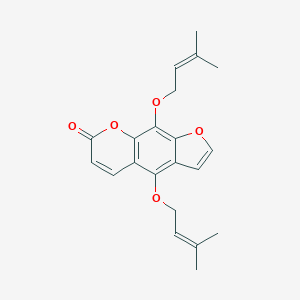![molecular formula C24H22N2O5 B187311 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 355821-80-6](/img/structure/B187311.png)
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, also known as CUDC-907, is a potent dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K). It is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid works by inhibiting both HDAC and PI3K, two important targets in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis, while PI3K inhibitors block signaling pathways that promote cancer cell survival and proliferation. By targeting both HDAC and PI3K, 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has a dual mechanism of action that can lead to more potent antitumor effects.
Efectos Bioquímicos Y Fisiológicos
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to modulate the expression of genes involved in cancer cell survival and proliferation. In addition, 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been shown to have antiangiogenic effects, which can help to block the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is its dual mechanism of action, which can lead to more potent antitumor effects compared to single-target inhibitors. Another advantage is its ability to synergize with other anticancer agents, which can enhance its therapeutic efficacy. However, one limitation of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is its potential toxicity, which can limit its clinical use. In addition, further studies are needed to determine the optimal dosing regimen and treatment duration.
Direcciones Futuras
There are several future directions for the development of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid. One direction is to explore its potential in combination with other anticancer agents, such as immunotherapy and targeted therapy. Another direction is to investigate its efficacy in specific cancer types, such as breast cancer and lung cancer. In addition, further studies are needed to determine the optimal dosing regimen and treatment duration, as well as to identify biomarkers that can predict response to treatment.
Métodos De Síntesis
The synthesis of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials are commercially available and can be easily obtained. The coupling reaction involves the use of a palladium catalyst and requires careful optimization of the reaction conditions. The final purification is typically done using column chromatography to obtain pure 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid.
Aplicaciones Científicas De Investigación
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been extensively studied in preclinical models of cancer, and has shown potent antitumor activity in a variety of cancer types, including lymphoma, leukemia, and solid tumors. It has also been shown to have synergistic effects with other anticancer agents, such as chemotherapy and immunotherapy.
Propiedades
Número CAS |
355821-80-6 |
|---|---|
Nombre del producto |
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Fórmula molecular |
C24H22N2O5 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
6-[[4-(1,3-dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H22N2O5/c1-13-11-19(20(24(30)31)12-14(13)2)21(27)25-15-7-9-16(10-8-15)26-22(28)17-5-3-4-6-18(17)23(26)29/h3-10,19-20H,11-12H2,1-2H3,(H,25,27)(H,30,31) |
Clave InChI |
LVFLAQWNCZHCGE-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(C(C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
SMILES canónico |
CC1=C(CC(C(C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
Otros números CAS |
355821-80-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



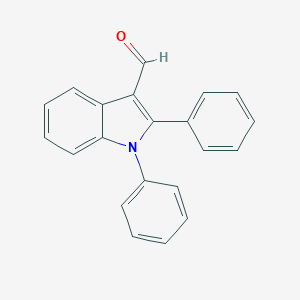
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)
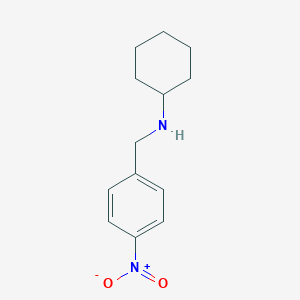
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
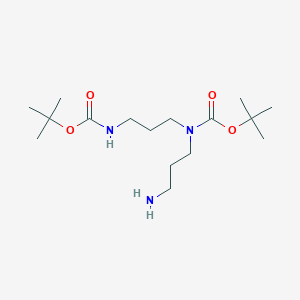
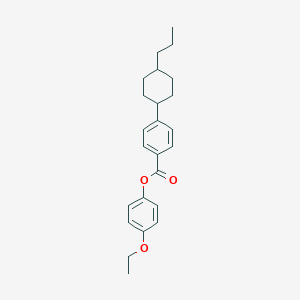
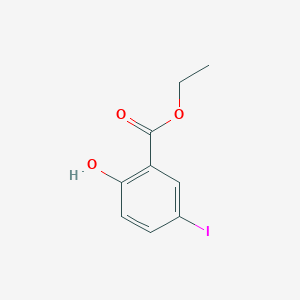
![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
